6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid 6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 926248-50-2
VCID: VC4892927
InChI: InChI=1S/C12H16N2O2/c1-9-4-6-14(7-5-9)11-3-2-10(8-13-11)12(15)16/h2-3,8-9H,4-7H2,1H3,(H,15,16)
SMILES: CC1CCN(CC1)C2=NC=C(C=C2)C(=O)O
Molecular Formula: C12H16N2O2
Molecular Weight: 220.272

6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid

CAS No.: 926248-50-2

Cat. No.: VC4892927

Molecular Formula: C12H16N2O2

Molecular Weight: 220.272

* For research use only. Not for human or veterinary use.

6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid - 926248-50-2

Specification

CAS No. 926248-50-2
Molecular Formula C12H16N2O2
Molecular Weight 220.272
IUPAC Name 6-(4-methylpiperidin-1-yl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C12H16N2O2/c1-9-4-6-14(7-5-9)11-3-2-10(8-13-11)12(15)16/h2-3,8-9H,4-7H2,1H3,(H,15,16)
Standard InChI Key YQPINMZQOZZKPY-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C2=NC=C(C=C2)C(=O)O

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure combines a pyridine ring with a piperidine substituent, creating a hybrid scaffold that enhances its interaction with biological targets. Key features include:

  • Pyridine ring: Provides aromaticity and hydrogen-bonding capabilities via the carboxylic acid group.

  • 4-Methylpiperidine: Introduces a bulky, lipophilic group that influences pharmacokinetic properties such as solubility and membrane permeability .

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₆N₂O₂
Molecular Weight220.27 g/mol
SMILESCC1CCN(CC1)C2=NC=C(C=C2)C(=O)O
InChIKeyYQPINMZQOZZKPY-UHFFFAOYSA-N
Predicted LogP1.2

Spectroscopic Characterization

  • NMR: The ¹H-NMR spectrum typically shows signals for the pyridine protons (δ 8.2–8.8 ppm), piperidine methyl group (δ 1.1–1.3 ppm), and carboxylic acid proton (δ 12–13 ppm) .

  • Mass Spectrometry: ESI-MS exhibits a predominant [M+H]⁺ ion at m/z 221.13 .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis often involves multi-step protocols:

  • Piperidine Functionalization: 4-Methylpiperidine is synthesized via transfer hydrogenation of piperidine-4-carboxylic acid using formaldehyde under palladium catalysis .

  • Coupling Reactions: A Buchwald-Hartwig amination or nucleophilic aromatic substitution links the piperidine to the pyridine ring. For example, 6-chloropyridine-3-carboxylic acid reacts with 4-methylpiperidine under basic conditions .

  • Carboxylic Acid Activation: The final step may employ coupling agents like HATU or EDCI to introduce the carboxylic acid group .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1Piperidine-4-carboxylic acid, formaldehyde, Pd/C85%
26-Chloropyridine-3-carboxylate, K₂CO₃, DMF72%
3HATU, DIPEA, THF68%

Purification and Analysis

Purification typically involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol. Purity is validated via HPLC (>98%) .

Pharmacological Significance

Serotonin Receptor Modulation

Structural analogs of this compound, such as 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide, demonstrate potent 5-HT₁F agonist activity, making them candidates for migraine therapy . The piperidine moiety enhances blood-brain barrier penetration, while the carboxylic acid improves solubility .

AMPK Activation

Derivatives with substituted piperidines, like 4-fluoropiperidin-4-ylmethoxy groups, show enhanced AMPK activation (EC₅₀ = 0.0038 μM) . Modifications at the piperidine’s 4-position significantly impact potency and metabolic stability .

Table 3: Pharmacological Data for Analogous Compounds

CompoundTargetEC₅₀/IC₅₀Reference
21a (4-Fluoro analog)AMPK0.0093 μM
BI-605906Akt0.054 μM

Future Directions

  • Optimization of Solubility: Introducing polar groups (e.g., hydroxyl, amine) to the piperidine ring could improve aqueous solubility .

  • Targeted Drug Delivery: Conjugation with nanoparticles or antibody-drug conjugates may enhance tissue specificity .

  • Exploration of New Indications: Potential applications in metabolic disorders (via AMPK) or oncology (via kinase inhibition) warrant investigation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator